4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Vue d'ensemble

Description

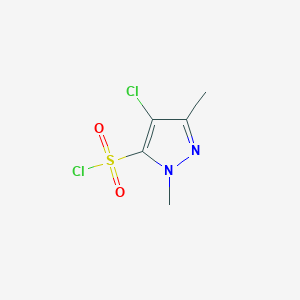

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, two methyl groups at the 1- and 3-positions, and a sulfonyl chloride group at the 5-position. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and agrochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position. The general reaction scheme is as follows:

4-Chloro-1,3-dimethyl-1H-pyrazole+Chlorosulfonic acid→4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions typically require mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Major Products

The major products formed from these reactions are sulfonamide derivatives, which have various applications in medicinal chemistry and agrochemistry .

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Bioactive Molecules

This compound serves as an essential intermediate in the synthesis of bioactive molecules with potential therapeutic properties. Notably, it has been investigated for its antibacterial, anti-inflammatory, and anticancer activities. Research indicates that derivatives of 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride exhibit significant enzyme inhibition, which is crucial for developing new pharmaceuticals .

Case Study: Antimicrobial Activity

In one study, derivatives of this compound were tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The structural characteristics of the compound allow it to effectively disrupt key enzymatic functions critical to bacterial growth .

Agrochemistry

Development of Herbicides and Fungicides

The compound is utilized in the formulation of agrochemicals, specifically herbicides and fungicides. Its ability to inhibit specific enzymes in plants and fungi makes it a valuable component in agricultural applications. For instance, compounds derived from this compound have shown potent activity against plant pathogens .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is employed in synthesizing advanced materials such as polymers and nanomaterials. Its unique electronic and optical properties make it suitable for developing innovative materials with tailored functionalities .

Coordination Chemistry

Reagent in Organic Synthesis

this compound acts as a reagent in organic synthesis for preparing various pyrazole derivatives. Its reactivity allows it to form diverse derivatives with different functional groups, making it a versatile tool in synthetic chemistry .

Mécanisme D'action

The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways involved depend on the structure of the sulfonamide derivative formed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

- 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride

- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide

Uniqueness

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of the chloro group at the 4-position, which can influence its reactivity and the types of derivatives formed. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .

Activité Biologique

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 88398-87-2) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a sulfonyl chloride group, which contributes to its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the dimethyl groups at the 1 and 3 positions are critical for its pharmacological profile.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in various biochemical pathways. It acts through:

- Enzyme Inhibition : It has been shown to inhibit certain protein kinases, which play crucial roles in cell signaling and proliferation.

- Interaction with Biological Targets : The compound binds to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins involved in cell cycle regulation and apoptosis induction .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting key signaling pathways .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity :

- Anti-inflammatory Activity :

Data Table: Biological Activity Summary

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer (various cell lines) | Cell viability assay | 10 - 30 | |

| Anti-inflammatory (COX-2 inhibition) | COX inhibition assay | 23.8 - 42.1 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption due to its lipophilicity, allowing it to penetrate cellular membranes effectively. Its distribution within tissues is influenced by its chemical structure, which facilitates interaction with intracellular targets.

Propriétés

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZQKFFJSYPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623126 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-87-2 | |

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.